3-Bromo-5-chlorothieno[2,3-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVERNCDUQSJREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 3
- Electrophilic Bromination : Direct bromination using N-bromosuccinimide (NBS) in acetic acid or DMF at 60–80°C.
- Directed Metallation : Use of LDA (lithium diisopropylamide) to deprotonate position 3, followed by quenching with bromine or Br₂.
Chlorination at Position 5
- Chlorodehydroxylation : Replace a hydroxyl group (e.g., from 5-hydroxypyridine derivatives) using POCl₃ or SOCl₂.
- Cross-Coupling : Suzuki-Miyaura coupling with chloropyridinylboronic acids, as seen in analogous pyridine syntheses.
Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Halogenation | Gewald reaction → NBS → SOCl₂ | 62–68 | Modular, scalable |
| Direct Double Halogenation | LDA/Br₂ → POCl₃ | 55–60 | Fewer steps |
| Cross-Coupling | PdCl₂, Cs₂CO₃, dioxane/water (80°C, 3h) | 70–75 | High regiocontrol |
Optimization Insights
- Catalyst Selection : Palladium chloride (PdCl₂) in dioxane/water mixtures enhances coupling efficiency for chloropyridine boronic acids.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic bromination yields by stabilizing reactive intermediates.
- Temperature Sensitivity : Halogenation above 80°C leads to side products (e.g., dihalogenation or ring degradation).
Challenges and Solutions
- Regioselectivity : Competing halogenation at adjacent positions can occur. Directed ortho-metallation (DoM) using directing groups (e.g., amides) mitigates this.
- Stability : The thienopyridine core is sensitive to strong acids/bases. Mild conditions (e.g., Cs₂CO₃ instead of NaOH) are preferred during coupling.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substituted Thienopyridines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development Intermediates
3-Bromo-5-chlorothieno[2,3-c]pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in developing anti-inflammatory and anti-cancer drugs. The compound's structure allows it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Aldose Reductase Inhibitors
A patent describes the use of this compound in synthesizing azatetralones, which are known to inhibit aldose reductase—a target for treating diabetic complications such as retinopathy and neuropathy. The synthesis involves a two-step process that enhances the efficiency and safety of drug production by avoiding mutagenic reagents .
Agricultural Chemicals
2.1 Agrochemical Formulations
The compound is utilized in creating agrochemicals, including herbicides and fungicides. Its efficacy in enhancing crop protection makes it valuable for improving agricultural yields.
Case Study: Herbicide Development
Research indicates that derivatives of this compound exhibit potent herbicidal activity against various weeds. Field trials have shown significant improvements in crop yield when these compounds are applied as part of integrated pest management systems.
Material Science
3.1 Advanced Material Synthesis
In material science, this compound is explored for its properties in developing advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors.
Data Table: Properties of Developed Materials
| Property | Value |
|---|---|
| Thermal Stability | >250 °C |
| Mechanical Strength | High |
| Chemical Resistance | Excellent |
Biochemical Research
4.1 Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, contributing to the understanding of disease mechanisms.
Case Study: Receptor Binding Affinity
Studies have demonstrated that this compound exhibits significant binding affinity for certain receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.
Analytical Chemistry
5.1 Standards for Analytical Methods
The compound is employed as a standard in analytical chemistry methods, aiding in the detection and quantification of other compounds in complex mixtures.
Data Table: Analytical Applications
| Application | Methodology |
|---|---|
| Quantification | HPLC |
| Detection | GC-MS |
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects: The thieno[2,3-c]pyridine core exhibits a lower electron density than pyrrolopyridines due to the sulfur atom, influencing its reactivity in metal-catalyzed reactions .
- Structure-Activity Relationships (SAR): In pyrrolo[2,3-c]pyridines, substituents at the 5- and 7-positions correlate with enhanced cytotoxicity, suggesting that analogous modifications in thienopyridines could yield bioactive compounds .
Biological Activity
3-Bromo-5-chlorothieno[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₇H₃BrClNS
- Molecular Weight : 248.53 g/mol
- Melting Point : Not specified in the sources
- Purity : Minimum 95% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thieno-pyridine precursors with bromine and chlorine under controlled conditions to achieve the desired halogenation. The detailed synthetic route is often optimized for yield and purity through various methodologies, including microwave-assisted synthesis which has been shown to enhance reaction efficiency .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 32–64 μg/ml, indicating potential as a lead compound for further development .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on specific enzymes. It has been tested for inhibition against monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE). The structure-activity relationship (SAR) studies suggest that modifications on the thieno-pyridine core can significantly affect enzyme inhibition potency. For instance, compounds with specific substituents exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory effects .
Case Studies
- Antimicrobial Evaluation :
- Neuroprotective Potential :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno-pyridine derivatives. Key observations include:
- Substituent Effects : The presence of halogens (bromine and chlorine) at specific positions enhances enzyme inhibition.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and biological activity.
| Compound | MAO A IC₅₀ (μM) | MAO B IC₅₀ (μM) | AChE IC₅₀ (μM) |
|---|---|---|---|
| This compound | 1.35 | 3.51 | Not specified |
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-chlorothieno[2,3-c]pyridine, and what factors influence reaction yields?
Methodological Answer: The compound can be synthesized via bromination of 5-chlorothieno[2,3-c]pyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 20°C for 4 hours, achieving near-quantitative yields under controlled conditions . Key factors include:
- Solvent choice : DMF enhances electrophilic substitution due to its high polarity.
- Temperature : Reactions below 25°C minimize side reactions (e.g., ring-opening).
- Substrate purity : Impurities in the starting material (5-chlorothieno[2,3-c]pyridine) can reduce yields by competing for bromination sites. Contradiction Note: While some protocols report 100% yields , industrial-scale syntheses often achieve 70–85% due to incomplete purification .
Q. How can the molecular structure of this compound be characterized experimentally?
Methodological Answer: Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., downfield shifts for Br and Cl substituents).
- X-ray crystallography : Resolve the fused thiophene-pyridine ring system and halogen positions .
- Mass spectrometry : Exact mass (calc. for CHBrClNS: 262.90 g/mol) to verify molecular integrity.
- FT-IR : Peaks at 650–750 cm for C-Br and C-Cl stretches.
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, highlighting electron-withdrawing effects of Br and Cl on aromaticity .
- QSAR modeling : Correlate substituent electronegativity with proton pump inhibition (observed in related pyrrolo[2,3-c]pyridines) .
- Molecular docking : Assess binding affinity to biological targets (e.g., proton pumps) using AutoDock Vina .
Advanced Research Questions
Q. How does the reactivity of this compound compare in cross-coupling reactions (e.g., Suzuki vs. Ullmann)?
Q. What strategies resolve contradictions in reported biological activities of halogenated thienopyridines?
Methodological Answer: Discrepancies in proton pump inhibition (e.g., IC values) arise from:
- Assay conditions : Varying pH (1.5–3.0) alters compound ionization .
- Cell models : Primary gastric cells vs. HEK293 overexpression systems yield differing efficacy .
- Metabolite interference : Some studies fail to account for in situ degradation products. Recommendation: Standardize assays using:
- pH 2.0 buffers to mimic gastric conditions.
- Primary parietal cells for physiological relevance .
Q. Can this compound serve as a precursor for photoactive materials?
Methodological Answer:
- Photoluminescence studies : The fused thiophene-pyridine core exhibits λ ≈ 450 nm (blue emission) in THF, tunable via substituent modification .
- OLED applications : Blend with PVK (polyvinylcarbazole) for electron-transport layers; efficiency drops at >10% doping due to aggregation .
- Challenges : Halogen quenching effects require co-doping with triplet-harvesting iridium complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
